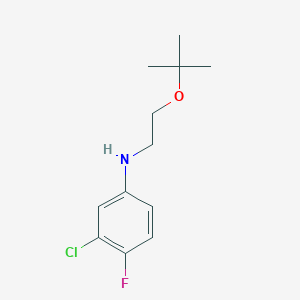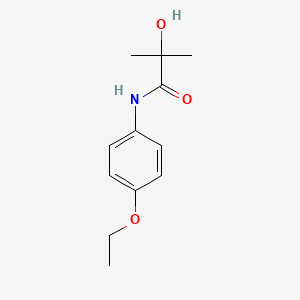![molecular formula C18H19NO6 B8455215 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene](/img/structure/B8455215.png)
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene
Descripción general
Descripción
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a trimethoxyphenyl group, and a nitrobenzene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxy-5-nitrobenzyl bromide under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene involves its interaction with cellular targets such as tubulin and other proteins involved in cell division. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways like the JNK pathway, contributing to its anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Combretastatin A4: Another compound with a trimethoxyphenyl group known for its anti-cancer properties.
Podophyllotoxin: Contains a similar structural motif and is used in cancer treatment.
Colchicine: Shares the trimethoxyphenyl group and is used to treat gout and other inflammatory conditions.
Uniqueness
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene is unique due to its combination of methoxy, trimethoxyphenyl, and nitrobenzene groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and modulate specific signaling pathways sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C18H19NO6 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3 |
Clave InChI |
PXLJRDOKORMMCA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanol](/img/structure/B8455158.png)




![8-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulen-2-ylamine](/img/structure/B8455200.png)





